5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
5,7-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heterocyclic core with methyl substituents at positions 5 and 5. The carboxamide group at position 2 is linked to a trans-cyclohexyl moiety bearing a pyridin-2-yloxy substituent.
The triazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions with biological targets. Derivatives of this scaffold have demonstrated activity as kinase inhibitors, antimicrobial agents, and enzyme modulators . For instance, pyrazolopyrimidine analogs like LTI-291 (a GCase activator in phase 2 trials) share structural similarities, highlighting the therapeutic relevance of this chemical class .
Properties
IUPAC Name |
5,7-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-11-13(2)25-19(21-12)23-17(24-25)18(26)22-14-6-8-15(9-7-14)27-16-5-3-4-10-20-16/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYBGUDKGSGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Starting Material Preparation: : Often begins with the synthesis of 4-(pyridin-2-yloxy)cyclohexanone from cyclohexanone and 2-hydroxypyridine via an etherification reaction.
Formation of Triazolo[1,5-a]pyrimidine Core: : This step involves cyclization reactions using appropriate nitrogen-containing reagents to form the triazolo[1,5-a]pyrimidine ring.
Carboxamide Formation: : The compound 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride is reacted with the amine group of the prepared cyclohexane derivative under basic conditions to form the final amide.
Industrial Production Methods: Large-scale synthesis would involve the optimization of reaction conditions to maximize yield and purity, using continuous flow processes and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Oxidation: : The compound may undergo oxidative transformations, particularly at the methyl groups attached to the triazolopyrimidine core.
Reduction: : Selective reduction of certain functional groups like the carboxamide might be possible under mild conditions.
Substitution: : The pyridine ring allows for various substitution reactions, such as halogenation or nitration, depending on the conditions employed.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitric acid under controlled conditions.
Oxidized Products: : May form carboxylic acids or aldehydes.
Reduced Products: : Could lead to formation of amine derivatives or hydrocarbon chains.
Substitution Products: : Diverse derivatives with functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Catalysis: : Used as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocyclic structure.
Organic Synthesis: : Acts as a building block for more complex organic molecules.
Enzyme Inhibitors: : Potentially inhibits enzymes due to its ability to bind to active sites through its triazolopyrimidine core.
Protein Interactions: : Research into its binding with specific proteins or receptors for drug design.
Drug Development: : Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: : Utilized in the development of diagnostic reagents due to its specific binding properties.
Material Science: : Integrated into polymers or materials to enhance certain properties like strength or chemical resistance.
Agriculture: : Possible use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
Molecular Targets: The triazolopyrimidine core may interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Could involve pathways like MAPK/ERK for cell proliferation or NF-κB for inflammation, depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-yloxycyclohexyl group in the target compound likely improves solubility and target engagement compared to simpler aryl substituents (e.g., 5a–k) .
- Methyl groups at positions 5 and 7 are conserved across analogs to maintain planar geometry for π-stacking .
- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 5a) enhance antimicrobial activity but may reduce CNS penetration due to increased polarity .
Computational and Clinical Insights
- Similarity Analysis : Computational methods (e.g., Tanimoto coefficient) highlight >70% structural similarity between the target compound and LTI-291, suggesting overlapping pharmacophores .
Biological Activity
5,7-Dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The presence of the triazole and pyrimidine rings contributes to the compound's pharmacological properties. The specific structure includes a dimethyl group at positions 5 and 7 and a pyridin-2-yloxy substituent that may enhance its bioactivity.
Antiproliferative Effects
Research has demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : Preliminary data indicated that related compounds showed IC50 values ranging from 0.24 μM to 9.58 μM against these cell lines. For example:
The biological activity of this compound is largely attributed to its ability to interfere with critical cellular pathways:
- ERK Signaling Pathway : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition results in:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
This mechanism highlights its potential as an effective anticancer agent by targeting specific signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives often correlates with structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Increased lipophilicity and potency |
| Pyridinyl substituents | Enhanced interaction with targets |
| Variations in side chains | Modulation of pharmacokinetics |
These modifications can lead to improved selectivity and reduced toxicity compared to traditional chemotherapeutics .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study demonstrated that a related triazolo-pyrimidine derivative showed significant cytotoxicity against multiple cancer cell lines with an IC50 value as low as 0.53 μM against HCT-116 cells .
- Mechanistic Insights : Another investigation revealed that certain derivatives could inhibit tubulin polymerization, which is crucial for mitosis, thereby leading to cell cycle arrest and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
